molecular formula C17H11F3N4OS2 B258387 N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide

N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide

Cat. No. B258387
M. Wt: 408.4 g/mol
InChI Key: WOISBJHHTGNSKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide is a chemical compound that has been extensively studied in recent years due to its potential therapeutic properties. This compound is commonly referred to as BTA-EG6 and has been found to have a wide range of applications in scientific research.

Mechanism of Action

The mechanism of action of BTA-EG6 is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
BTA-EG6 has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress. These effects make it a promising candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BTA-EG6 in lab experiments is its high potency and selectivity, which allows for precise targeting of specific enzymes and signaling pathways. However, one of the limitations of using BTA-EG6 is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the study of BTA-EG6, including the development of new drug formulations, the identification of new targets for its therapeutic effects, and the optimization of its synthesis and purification methods. Additionally, further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of BTA-EG6 involves a multistep process that requires the use of several reagents and catalysts. The first step involves the reaction between 2-mercaptobenzothiazole and ethyl chloroacetate in the presence of a base to form the intermediate product, which is then further reacted with 3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinethiol in the presence of a catalyst to yield BTA-EG6.

Scientific Research Applications

BTA-EG6 has been extensively studied for its potential therapeutic properties in various scientific research applications. It has been found to have anti-tumor, anti-inflammatory, and anti-oxidant properties, making it a promising candidate for the development of new drugs.

properties

Product Name

N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide

Molecular Formula

C17H11F3N4OS2

Molecular Weight

408.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C17H11F3N4OS2/c1-9-6-13(17(18,19)20)23-15(10(9)7-21)26-8-14(25)24-16-22-11-4-2-3-5-12(11)27-16/h2-6H,8H2,1H3,(H,22,24,25)

InChI Key

WOISBJHHTGNSKL-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)NC2=NC3=CC=CC=C3S2)C(F)(F)F

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)NC2=NC3=CC=CC=C3S2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.